

An In-depth Technical Guide to Compound C215: A Novel MmpL3 Inhibitor

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Compound of Interest

Compound Name: C215

Cat. No.: B1663142

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Abstract

Compound **C215** is a benzimidazole-based small molecule identified as a potent inhibitor of *Mycobacterium tuberculosis* (Mtb). It exerts its bactericidal activity by targeting the essential mycolial membrane protein Large 3 (MmpL3), a transporter crucial for the biogenesis of the mycobacterial outer membrane. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the study of **C215**. All quantitative data are summarized for clarity, and key processes are visualized using logical and workflow diagrams.

Chemical Structure and Physicochemical Properties

Compound **C215** is a novel antitubercular agent belonging to the benzimidazole class.^[1] Its fundamental chemical and physical properties are summarized below. While specific experimental values for solubility, logP, and pKa are not widely reported in the literature, commercial suppliers indicate solubility in DMSO.^[2] Computational predictions suggest high gastrointestinal absorption.^{[3][4]}

Table 1: Chemical and Physical Properties of **C215**

Property	Value	Reference(s)
IUPAC Name	1-ethyl-N-((2,4-dichlorophenyl)methyl)-1H-benzo[d]imidazol-5-amine	N/A
CAS Number	912780-51-9	[2]
Molecular Formula	C ₁₇ H ₁₇ Cl ₂ N ₃	[2]
Molecular Weight	334.24 g/mol	[2]
SMILES	<chem>C(CC)N1C=2C(=CC(NCC3=C(Cl)C=C(Cl)C=C3)=CC2)N=C1</chem>	[2]
Solubility	Soluble in DMSO	[2]

Biological Activity and Pharmacological Properties

C215 demonstrates potent activity against *Mycobacterium tuberculosis* by inhibiting MmpL3. Its efficacy has been noted both in vitro and in intracellular assays within macrophages.[5]

Table 2: Pharmacological and Cytotoxicity Data for **C215**

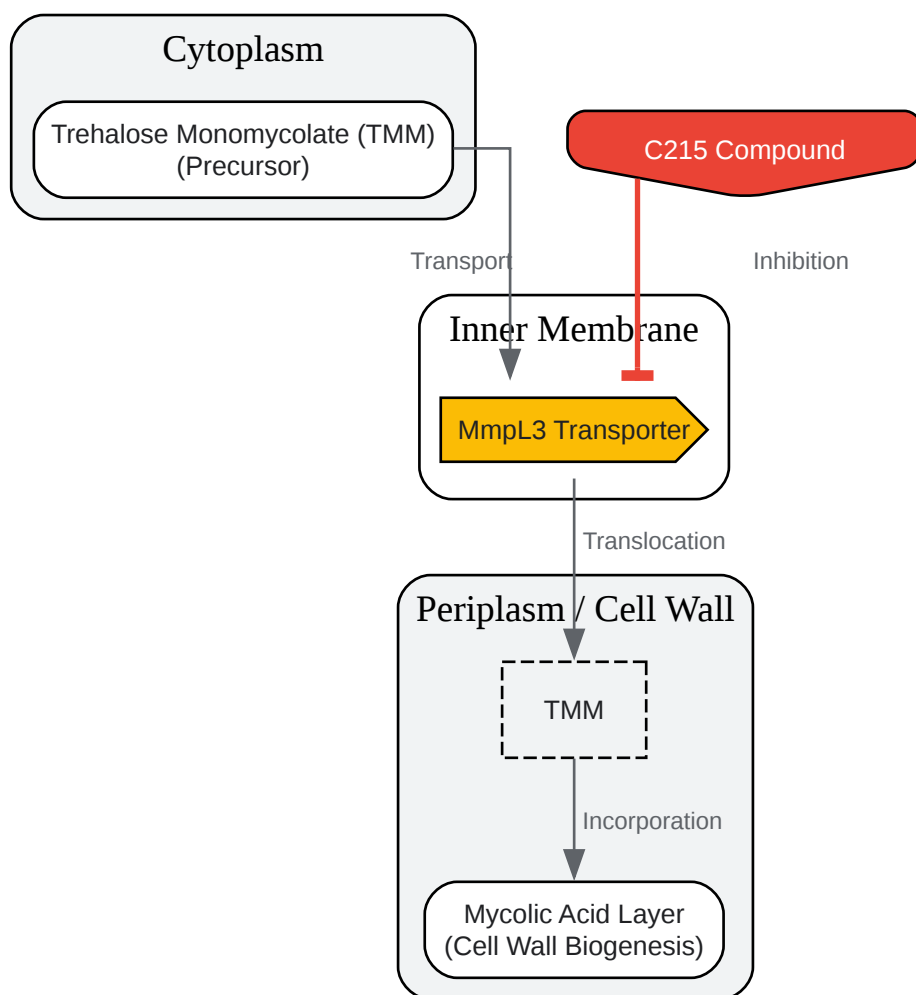
Parameter	Value	Species/Cell Line	Reference(s)
Target	Mycobacterial membrane protein Large 3 (MmpL3)	<i>Mycobacterium tuberculosis</i>	[1][6]
IC ₉₀	16 µM	<i>Mycobacterium tuberculosis</i>	[5]
MIC	16.0 µM	<i>Mycobacterium tuberculosis</i>	[3]
Cytotoxicity	Limited non-specific toxicity against mammalian cells	Mammalian Cells	[5]

Mechanism of Action: MmpL3 Inhibition

The primary mechanism of action of **C215** is the inhibition of the MmpL3 transporter. MmpL3 is an essential protein in Mtb, responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are fundamental components of the protective outer membrane of mycobacteria.[\[1\]](#)[\[6\]](#)

By inhibiting MmpL3, **C215** disrupts the mycolic acid biosynthetic pathway. This leads to an accumulation of TMM in the cytoplasm and a depletion of mature mycolic acids (in the form of trehalose dimycolate, TDM) and mycolated arabinogalactan in the cell wall. The resulting structural damage to the cell envelope ultimately leads to bacterial death.[\[6\]](#)

Some MmpL3 inhibitors have been suggested to act indirectly by dissipating the proton motive force (PMF), which powers the transporter.[\[1\]](#) However, evidence also points to direct interaction of various inhibitor classes with the MmpL3 protein itself.[\[1\]](#)



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Caption: Mechanism of Action of **C215** via MmpL3 Inhibition.

Key Experimental Protocols

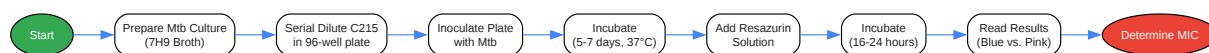
The following sections detail standardized methodologies for evaluating the efficacy and mechanism of action of **C215**.

Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin Microtiter Assay (REMA) is a common colorimetric method used to determine the MIC of compounds against Mtb.

Protocol: Resazurin Microtiter Assay (REMA)

- Culture Preparation: Culture *Mycobacterium tuberculosis* (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
- Compound Dilution: Prepare serial dilutions of **C215** in a 96-well microtiter plate.
- Inoculation: Add the Mtb culture to each well, including positive (no drug) and negative (no bacteria) controls.
- Incubation: Seal the plate and incubate at 37°C for 5-7 days.
- Resazurin Addition: Add a sterile solution of resazurin (e.g., 0.01% w/v) to each well.
- Result Interpretation: Incubate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of **C215** that prevents this color change.



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Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Mammalian Cell Cytotoxicity Assay

The MTT assay is used to assess the cytotoxicity of **C215** against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.

Protocol: MTT Assay

- Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **C215** for 48-72 hours.

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert MTT into purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at approximately 570 nm. The 50% cytotoxic concentration (CC₅₀) is calculated from the resulting dose-response curve.

Target Engagement & Validation: Lipid Profiling

To confirm that **C215** inhibits MmpL3's function, lipid extracts from treated Mtb cells can be analyzed for the accumulation of TMM.

Protocol: TMM Accumulation Assay

- **Metabolic Labeling:** Grow Mtb cultures in the presence of a radiolabeled precursor, such as [¹⁴C]-acetic acid.
- **Inhibitor Treatment:** Treat the cultures with **C215** at a concentration at or above its MIC.
- **Lipid Extraction:** After a defined incubation period, perform a total lipid extraction from the mycobacterial cells.
- **Thin-Layer Chromatography (TLC):** Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
- **Analysis:** Visualize the radiolabeled lipid species using autoradiography. An accumulation of TMM in **C215**-treated samples compared to untreated controls indicates inhibition of MmpL3-mediated transport.

Intracellular Efficacy Assay

This assay evaluates the ability of **C215** to kill Mtb residing within host macrophages.

Protocol: Macrophage Infection Assay

- **Macrophage Culture:** Differentiate and seed macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) in tissue culture plates.
- **Infection:** Infect the macrophage monolayer with an Mtb suspension at a defined multiplicity of infection (MOI) for several hours.
- **Removal of Extracellular Bacteria:** Wash the cells to remove extracellular bacteria.
- **Compound Treatment:** Add fresh media containing serial dilutions of **C215**.
- **Incubation:** Incubate the infected cells for a period of 48-96 hours.
- **Quantification of Viable Bacteria:** Lyse the macrophages to release intracellular bacteria. Serially dilute the lysate and plate on solid agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU). A reduction in CFU in treated wells compared to untreated controls indicates intracellular activity.

Conclusion

Compound **C215** is a validated inhibitor of the essential Mtb transporter MmpL3, demonstrating potent whole-cell activity. Its mechanism of action, which targets the crucial process of mycolic acid transport, makes it a valuable lead compound for the development of new anti-tuberculosis therapeutics. The experimental protocols outlined in this guide provide a robust framework for the further characterization and optimization of **C215** and related benzimidazole analogs in drug discovery programs. Further investigation into its in vivo pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Compound C215: A Novel MmpL3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663142#chemical-structure-and-properties-of-c215-compound]

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